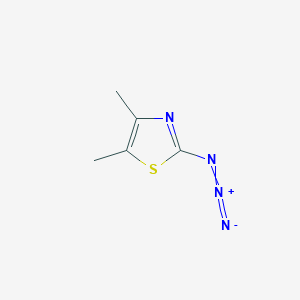
2-Azido-4,5-dimethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-4,5-dimethyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to the second carbon of the thiazole ring, along with two methyl groups at the fourth and fifth positions . It is typically a white to pale yellow solid and is known for its reactivity due to the azido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-azido-4,5-dimethyl-1,3-thiazole typically begins with 2-chloro-4,5-dimethyl-1,3-thiazole.
Azidation Reaction: The chloro compound is then treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Handling: Handling larger quantities of starting materials and reagents.
Safety Measures: Implementing stringent safety measures due to the explosive nature of azides.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in 2-azido-4,5-dimethyl-1,3-thiazole can undergo substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN₃), amines, and other nucleophiles.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar aprotic solvents.
Conditions: Reflux conditions are commonly used to facilitate these reactions.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Substituted Thiazoles: Formed via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in organic synthesis reactions due to its reactive azido group.
Biology and Medicine:
Antimicrobial Agents: Thiazole derivatives, including 2-azido-4,5-dimethyl-1,3-thiazole, have shown potential as antimicrobial agents.
Drug Development: Used in the development of drugs targeting various biological pathways.
Industry:
Dye Manufacturing: Utilized in the synthesis of dyes and pigments.
Biocides: Used in the production of biocides and fungicides.
Wirkmechanismus
The mechanism of action of 2-azido-4,5-dimethyl-1,3-thiazole is primarily driven by its azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are known to interact with various biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or cytotoxic effects . The thiazole ring itself can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-azido-4,5-dimethyl-1,3-oxazole: Similar structure but contains an oxygen atom instead of sulfur.
2-azido-4,5-dimethyl-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2-azido-4,5-dimethyl-1,3-thiadiazole: Contains an additional nitrogen atom and sulfur in the ring.
Uniqueness:
Reactivity: The presence of both the azido group and the thiazole ring makes 2-azido-4,5-dimethyl-1,3-thiazole highly reactive and versatile in chemical synthesis.
Biological Activity: The combination of the azido group and the thiazole ring enhances its potential as an antimicrobial and cytotoxic agent.
Eigenschaften
Molekularformel |
C5H6N4S |
|---|---|
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
2-azido-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6N4S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |
InChI-Schlüssel |
KYHKEAJIBRHLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


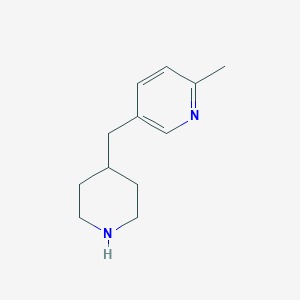
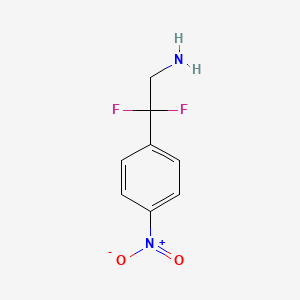


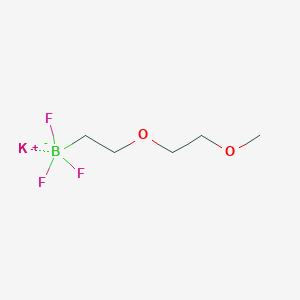

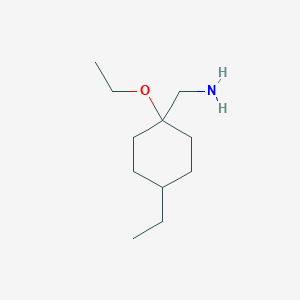


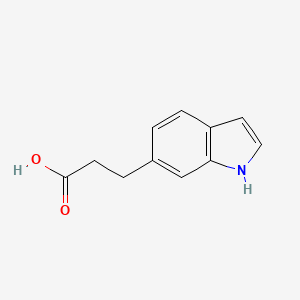
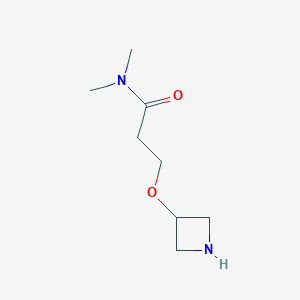
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)


